molecular formula C13H14N4O3S B11591388 Methyl 4-{[4-(methylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]oxy}benzoate

Methyl 4-{[4-(methylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No.: B11591388
M. Wt: 306.34 g/mol
InChI Key: SIUPKCLIHKINBJ-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(methylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound with a molecular formula of C13H15N3O3S. This compound is known for its unique structure, which includes a benzoate ester linked to a triazine ring system. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(methylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]oxy}benzoate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with methylamine and methyl mercaptan under controlled conditions.

    Coupling with Benzoate: The triazine derivative is then coupled with methyl 4-hydroxybenzoate in the presence of a suitable base, such as sodium hydroxide, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(methylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Methyl 4-{[4-(methylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]oxy}benzoate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The triazine ring system is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methylamino and methylsulfanyl groups enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylamino)benzoate: Similar structure but lacks the triazine ring.

    4-(Methylamino)-6-(methylsulfanyl)-1,3,5-triazine: Contains the triazine ring but lacks the benzoate ester.

Uniqueness

Methyl 4-{[4-(methylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]oxy}benzoate is unique due to its combination of a benzoate ester and a triazine ring system, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 4-[[4-(methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C13H14N4O3S/c1-14-11-15-12(17-13(16-11)21-3)20-9-6-4-8(5-7-9)10(18)19-2/h4-7H,1-3H3,(H,14,15,16,17)

InChI Key

SIUPKCLIHKINBJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)SC)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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